molecular formula C16H11N3O2S2 B11178014 Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide

Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide

Cat. No.: B11178014
M. Wt: 341.4 g/mol
InChI Key: BFBNDVZJZQCLFD-UHFFFAOYSA-N
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Description

N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This compound is notable for its unique structure, which combines a thiazole ring with a phenothiazine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with thiazole precursors. One common method includes the condensation of phenothiazine-10-carboxylic acid with 2-aminothiazole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and sensors.

Mechanism of Action

The mechanism of action of N-(4-oxo-1,3-thiazol-2-yl)phenothiazine-10-carboxamide involves its interaction with various molecular targets. The compound can

Properties

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

(NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)phenothiazine-10-carboxamide

InChI

InChI=1S/C16H11N3O2S2/c20-14-9-22-15(17-14)18-16(21)19-10-5-1-3-7-12(10)23-13-8-4-2-6-11(13)19/h1-8H,9H2,(H,17,18,20,21)

InChI Key

BFBNDVZJZQCLFD-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/S1

Canonical SMILES

C1C(=O)NC(=NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)S1

Origin of Product

United States

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